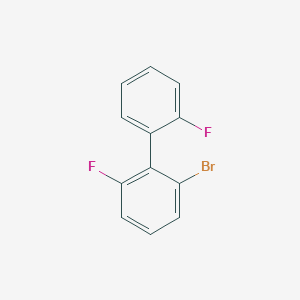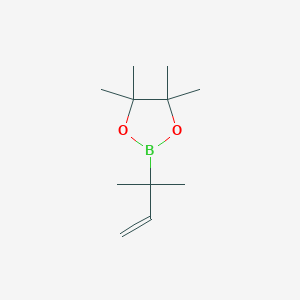![molecular formula C13H21NO B13185560 Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
Butyl[1-(2-methoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl[1-(2-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a butyl group attached to a 1-(2-methoxyphenyl)ethylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl[1-(2-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-methoxyphenyl ethylamine with butyl bromide under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl[1-(2-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Butyl[1-(2-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which butyl[1-(2-methoxyphenyl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A structurally related compound with similar biological activity.
Methoxyphenethylamine: Another analog with a methoxy group, differing in the position of substitution.
Butylamine: A simpler amine with a butyl group, lacking the aromatic ring.
Uniqueness
Butyl[1-(2-methoxyphenyl)ethyl]amine is unique due to the combination of its butyl group and the 2-methoxyphenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-[1-(2-methoxyphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-5-10-14-11(2)12-8-6-7-9-13(12)15-3/h6-9,11,14H,4-5,10H2,1-3H3 |
Clé InChI |
UAMOKRWVZZOHCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(C)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



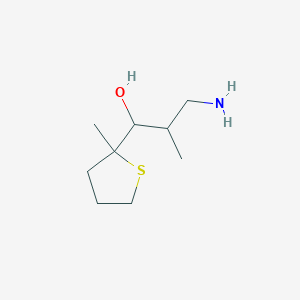
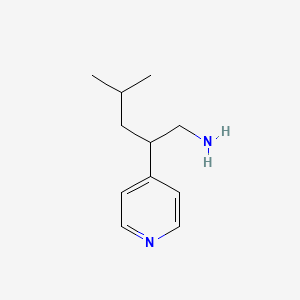
![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)


![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)

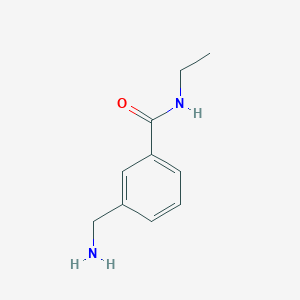
![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
